ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs, and a piperidine moiety, which is commonly found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl indole-2-carboxylate as a starting material, which undergoes a diazotization reaction with piperidine to form the desired compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a temperature-controlled environment to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar piperidine moieties.
Other indole derivatives: Compounds with similar indole cores, such as tryptophan and serotonin.
Uniqueness
Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate is unique due to its specific combination of an indole core and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
ethyl 3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-16(21)15-14(12-8-4-5-9-13(12)17-15)18-19-20-10-6-3-7-11-20/h4-5,8-9,17H,2-3,6-7,10-11H2,1H3 |
InChI Key |
TTWKCVCGGYFKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN3CCCCC3 |
Origin of Product |
United States |
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